

Ethyl N-Boc-3-oxopyrrolidine-2-carboxylate: A Technical Guide

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Compound of Interest

Compound Name: *Ethyl N-Boc-3-oxopyrrolidine-2-carboxylate*

Cat. No.: *B176155*

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl N-Boc-3-oxopyrrolidine-2-carboxylate is a chiral heterocyclic building block of significant interest in medicinal chemistry and drug development. Its rigid pyrrolidine scaffold, featuring a ketone functionality and protected amine and carboxylic acid groups, makes it a versatile intermediate for the synthesis of a wide range of complex and biologically active molecules. This technical guide provides a comprehensive overview of its synthesis, chemical properties, and applications, with a focus on its role in the development of novel therapeutics. The pyrrolidine ring is a prevalent scaffold in numerous FDA-approved drugs, highlighting its importance in medicinal chemistry.

Physicochemical Properties

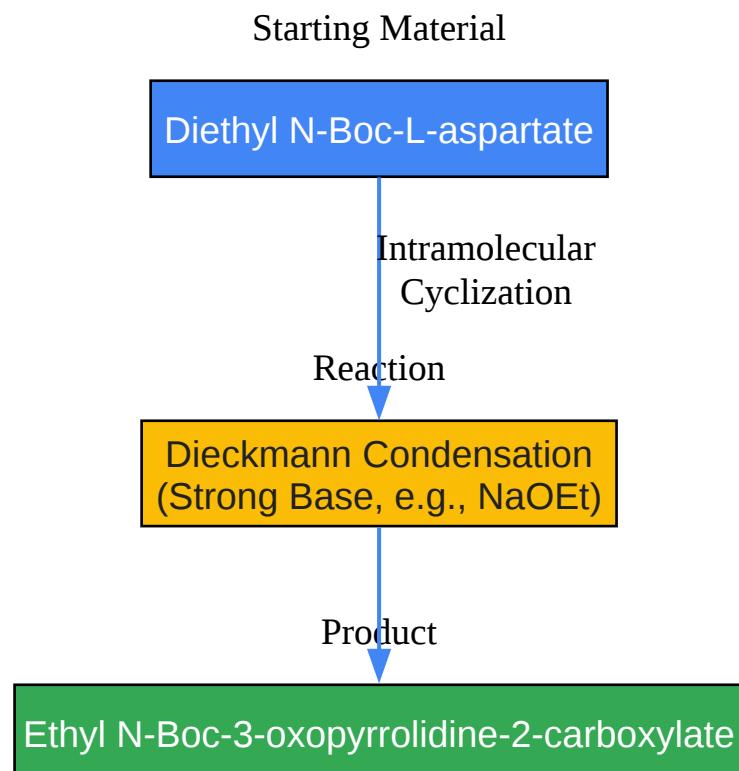
Ethyl N-Boc-3-oxopyrrolidine-2-carboxylate, with the CAS number 170123-25-8, is also known by its IUPAC name, 1-tert-butyl 2-ethyl 3-oxo-1,2-pyrrolidinedicarboxylate.^[1] Its fundamental properties are summarized in the table below.

Property	Value	Source(s)
CAS Number	170123-25-8	[1]
Molecular Formula	C12H19NO5	[1]
Molecular Weight	257.28 g/mol	[1]
IUPAC Name	1-tert-butyl 2-ethyl 3-oxo-1,2-pyrrolidinedicarboxylate	[1]
Appearance	Liquid, Solid, or Semi-solid	[1]
Purity	Typically ≥95%	[1]
Storage Temperature	2-8°C under an inert atmosphere	[1]

Synthesis

The primary synthetic route to **Ethyl N-Boc-3-oxopyrrolidine-2-carboxylate** is through an intramolecular Dieckmann condensation of a suitably protected aspartic acid derivative. This reaction is a powerful method for the formation of five- and six-membered rings.[\[2\]](#)

Synthetic Workflow: Dieckmann Condensation



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Caption: Synthetic pathway for **Ethyl N-Boc-3-oxopyrrolidine-2-carboxylate**.

Experimental Protocol (General Procedure)

While a specific detailed protocol for the synthesis of **Ethyl N-Boc-3-oxopyrrolidine-2-carboxylate** is not readily available in the reviewed literature, the following is a general procedure for a Dieckmann condensation to form a similar 5-membered β -keto ester. This should be adapted and optimized for the specific substrate.

Materials:

- Diethyl N-Boc-L-aspartate
- Anhydrous Ethanol
- Sodium metal (or Sodium Ethoxide)

- Anhydrous Toluene or Tetrahydrofuran (THF)
- Aqueous acid (e.g., 1 M HCl) for workup
- Organic solvents for extraction (e.g., ethyl acetate)
- Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

- Preparation of Sodium Ethoxide: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve clean sodium metal in anhydrous ethanol with stirring. The reaction is exothermic.
- Reaction Setup: Once all the sodium has reacted to form sodium ethoxide, cool the solution to room temperature. Add anhydrous toluene or THF.
- Substrate Addition: To the stirred solution of sodium ethoxide, add a solution of Diethyl N-Boc-L-aspartate in the same anhydrous solvent dropwise at a controlled temperature (often room temperature or slightly elevated).
- Reaction Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction is typically stirred for several hours until completion.
- Workup: After the reaction is complete, cool the mixture in an ice bath and carefully quench the reaction by adding aqueous acid until the solution is neutral or slightly acidic.
- Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent like ethyl acetate. Wash the combined organic layers with water and brine.
- Purification: Dry the organic layer over an anhydrous drying agent, filter, and concentrate the solvent under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the pure **Ethyl N-Boc-3-oxopyrrolidine-2-carboxylate**.

Spectroscopic Data

Detailed spectroscopic data from a single, peer-reviewed source is not available. The following table summarizes expected and reported data from various commercial and database sources.

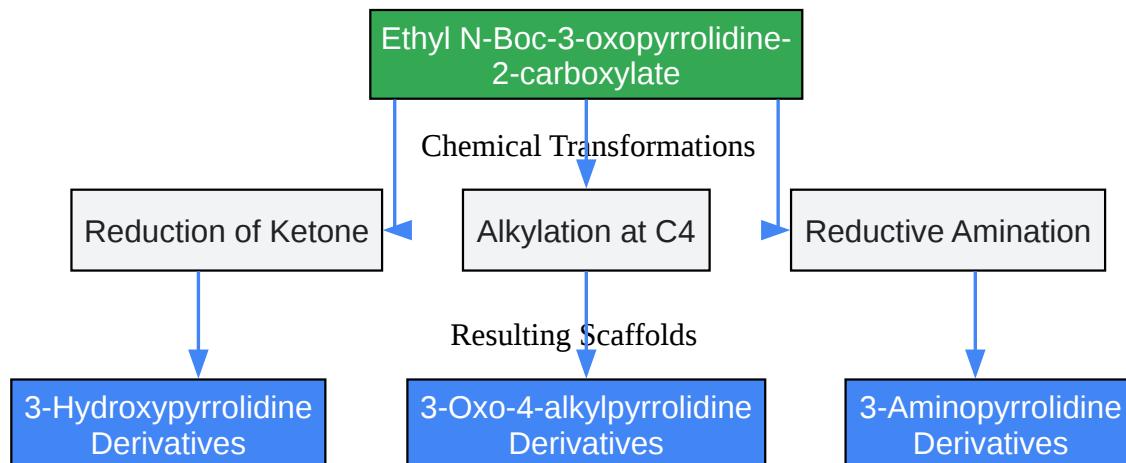
Spectroscopy	Data
¹ H NMR (CDCl ₃)	Expected signals would include those for the ethyl ester (triplet and quartet), the Boc protecting group (singlet), and the pyrrolidine ring protons (multiplets).
¹³ C NMR (CDCl ₃)	Expected signals would include those for the carbonyls of the ketone, ester, and carbamate, the quaternary carbon and methyls of the Boc group, the methylene and methyl of the ethyl group, and the carbons of the pyrrolidine ring.
Mass Spectrometry	C12H19NO5; Exact Mass: 257.13; Molecular Weight: 257.28
Infrared (IR)	Expected characteristic peaks for C=O stretching (ketone, ester, carbamate) and N-H stretching (if any deprotection occurs).

Applications in Drug Discovery

The 3-oxopyrrolidine moiety is a key structural motif in a variety of biologically active compounds. The presence of the ketone at the 3-position allows for a range of chemical transformations to introduce further diversity and functionality. This makes **Ethyl N-Boc-3-oxopyrrolidine-2-carboxylate** a valuable starting material for the synthesis of substituted pyrrolidines.

Role as a Versatile Intermediate

The keto-ester functionality allows for a variety of subsequent reactions, making this compound a versatile intermediate for creating libraries of substituted pyrrolidines for drug screening.

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Caption: Potential chemical transformations of the core molecule.

Application in Antiviral Drug Synthesis

Pyrrolidine-based structures are integral to the design of many antiviral agents, particularly inhibitors of viral proteases. The constrained cyclic nature of the pyrrolidine ring can mimic peptide turns and provide a rigid scaffold for orienting key pharmacophoric groups for optimal binding to enzyme active sites. Specifically, derivatives of 3-oxopyrrolidine have been explored as core components in the synthesis of Hepatitis C Virus (HCV) NS3/4A protease inhibitors. While a direct synthesis of a marketed drug from the title compound is not explicitly documented in the literature found, its structural features are highly relevant to the pharmacophores of potent antiviral compounds like Boceprevir. The γ -lactam moiety present in some potent inhibitors of the SARS-CoV-2 main protease is structurally related to the 3-oxopyrrolidine core, highlighting the continued importance of this scaffold in antiviral research.

[3]

Conclusion

Ethyl N-Boc-3-oxopyrrolidine-2-carboxylate is a valuable and versatile building block in modern drug discovery. Its synthesis via the Dieckmann condensation provides a reliable route to this chiral intermediate. The presence of multiple functional groups allows for a wide range of

chemical modifications, enabling the synthesis of diverse libraries of substituted pyrrolidines. Its relevance is particularly noted in the field of antiviral research, where the pyrrolidine scaffold plays a crucial role in the design of potent enzyme inhibitors. Further research into the applications of this compound is likely to yield novel therapeutic agents.

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